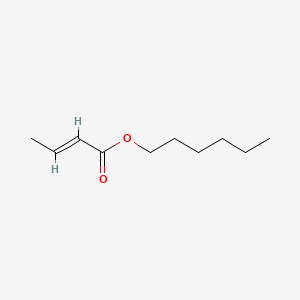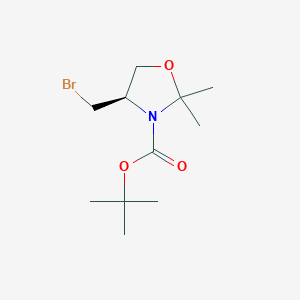
tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a synthetic compound of the oxazolidine family. It is a colorless solid with a molecular weight of 306.3 g/mol. Its chemical structure is characterized by a cyclic five-membered ring with a carboxylic acid group attached to one of the ring carbons. This compound has a wide range of applications in the fields of organic chemistry and biochemistry.
Scientific Research Applications
Synthesis and Organic Chemistry Applications
Synthesis of D-ribo-phytosphingosine : Lombardo et al. (2006) utilized a tert-butyl ester derivative in the high-yield synthesis of D-ribo-phytosphingosine, highlighting its utility in complex organic synthesis processes (Lombardo, Capdevila, Pasi, & Trombini, 2006).
Stereochemistry Studies : Kollár & Sándor (1993) focused on the highly stereoselective hydroformylation of a tert-butyl-Δ4-1,3-oxazoline derivative, a process crucial in the production of chiral compounds (Kollár & Sándor, 1993).
Biotin Synthesis : Liang et al. (2016) synthesized a tert-butyl oxazolidine-3-carboxylate derivative as a key intermediate in the synthesis of Biotin, demonstrating its role in biosynthesis of vital nutrients (Liang, Qin, Wang, & Huang, 2016).
Crystal Structure Analysis : Flock et al. (2006) obtained enantiomorphically pure compounds of tert-butyl oxazolidine for crystal structure studies, showing its importance in stereochemistry (Flock, Bruhn, Fink, & Frauenrath, 2006).
Pharmaceutical Applications
Designing Anticancer Agents : Kumar et al. (2009) synthesized functionalized amino acid derivatives using a tert-butyl oxazolidine derivative, evaluating their cytotoxicity against cancer cell lines, which is crucial for new anticancer drug development (Kumar et al., 2009).
SARS-CoV Protease Inhibitors : Sydnes et al. (2006) synthesized trifluoromethyl-β-amino alcohol derivatives starting from a tert-butyl oxazolidinone for inhibiting SARS-CoV protease, an important step in antiviral drug development (Sydnes et al., 2006).
Material Science Applications
- Synthesis of Oxazolidin-2-ones : Barta et al. (2000) focused on the practical one-pot preparation of chiral oxazolidin-2-ones, which have applications in material science due to their interesting biological activity (Barta, Sidler, Somerville, Weissman, Larsen, & Reider, 2000).
properties
IUPAC Name |
tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFPBVQWEAFHRD-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CBr)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)CBr)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

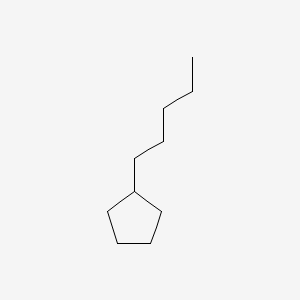
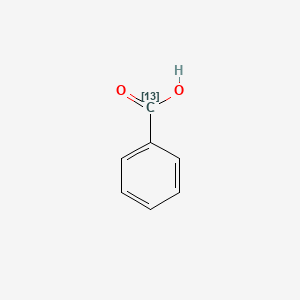


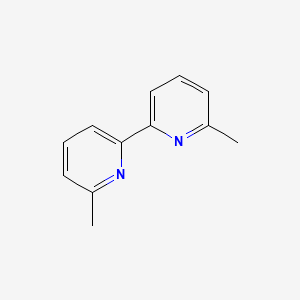
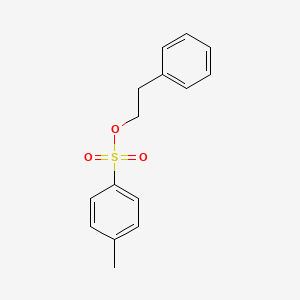
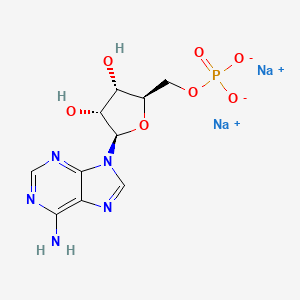

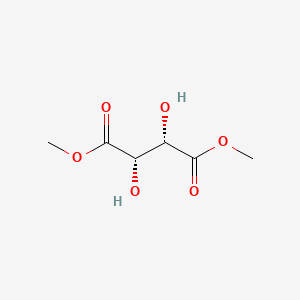
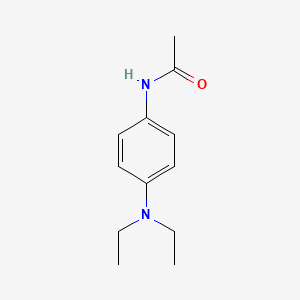

![1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole](/img/structure/B1328792.png)

